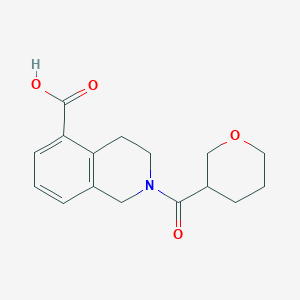
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP). ODQ has been widely used as a research tool to investigate the role of sGC and cGMP signaling in various physiological and pathological processes.
Mecanismo De Acción
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits sGC by binding to the heme group of the enzyme, which is required for its activity. This results in a decrease in cGMP production and downstream signaling. The inhibition of sGC by 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is reversible, and the potency of 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid varies depending on the species and isoform of sGC.
Biochemical and Physiological Effects:
The inhibition of sGC by 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. For example, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to decrease vascular tone, inhibit platelet aggregation, and reduce myocardial contractility. 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been shown to have anti-inflammatory effects and to inhibit tumor cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its high potency and selectivity for sGC. This allows researchers to specifically target the sGC/cGMP signaling pathway without affecting other signaling pathways. However, one limitation of using 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is its potential for off-target effects, particularly at high concentrations. Additionally, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.
Direcciones Futuras
There are several future directions for research involving 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid. One area of interest is the development of more potent and selective sGC inhibitors for use in both basic and clinical research. Another area of interest is the investigation of the role of sGC and cGMP signaling in various disease states, including cardiovascular disease, cancer, and neurological disorders. Additionally, there is a need for further research to elucidate the molecular mechanisms underlying the effects of 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid on sGC and cGMP signaling.
Métodos De Síntesis
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydrofuran-2-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, followed by oxidation and cyclization steps to yield 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid.
Aplicaciones Científicas De Investigación
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used extensively in scientific research to investigate the role of sGC and cGMP signaling in various physiological and pathological processes. For example, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used to study the role of sGC in regulating vascular tone, platelet aggregation, and cardiac function. 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been used to investigate the role of cGMP signaling in neuronal function, inflammation, and cancer.
Propiedades
IUPAC Name |
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(12-4-2-8-21-10-12)17-7-6-13-11(9-17)3-1-5-14(13)16(19)20/h1,3,5,12H,2,4,6-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFRKBZFZYIGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N2CCC3=C(C2)C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
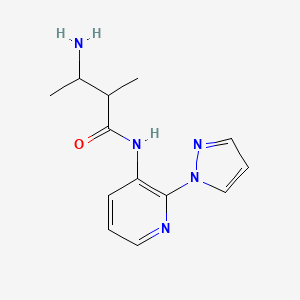
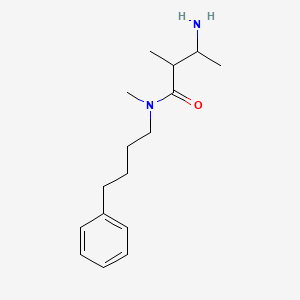
![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)
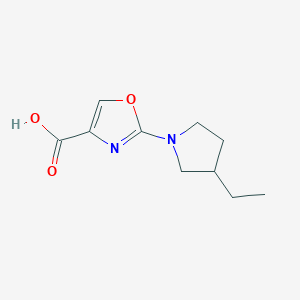
![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)
![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)
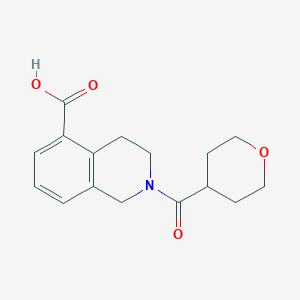
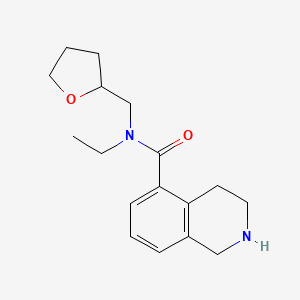
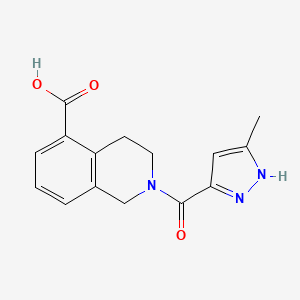
![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)
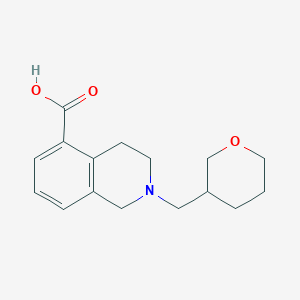
![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)